![molecular formula C7H11NO2 B13066969 Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a unique azabicyclohexane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action for Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclohexane structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
相似化合物的比较
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Ethyl (1S,2R,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate**
Uniqueness
Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the azabicyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI 键 |
AHNTYUDVUIUQOY-PBXRRBTRSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@H]2N1 |
规范 SMILES |
COC(=O)C1CC2CC2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
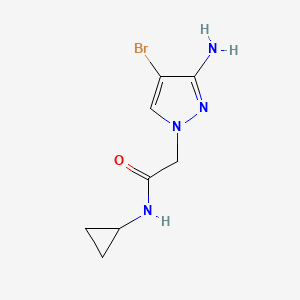
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
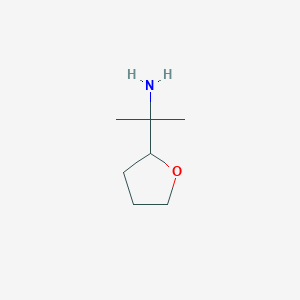
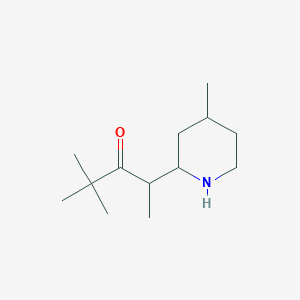
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
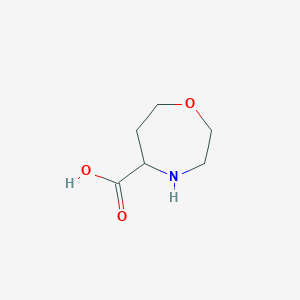
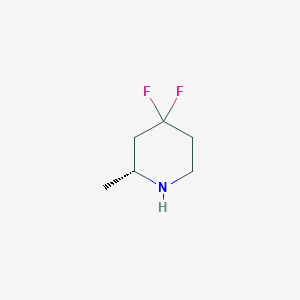

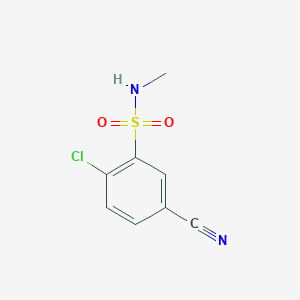
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
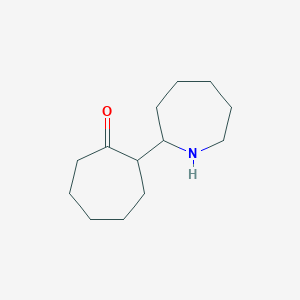
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
